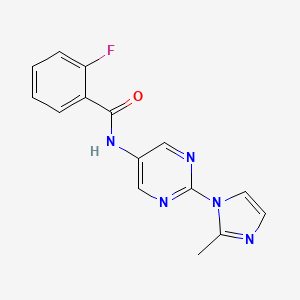

2-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide

Description

2-Fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide is a small-molecule benzamide derivative featuring a pyrimidine core substituted with a 2-methylimidazole moiety at the 2-position and a fluoro-substituted benzamide group at the 5-position. This structure is designed to optimize interactions with biological targets, likely kinases or receptors, through hydrogen bonding (imidazole and amide groups) and hydrophobic interactions (fluorine and aromatic rings). The compound’s design aligns with strategies seen in kinase inhibitors, where pyrimidine-imidazole scaffolds are common in ATP-binding pocket targeting .

Properties

IUPAC Name |

2-fluoro-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O/c1-10-17-6-7-21(10)15-18-8-11(9-19-15)20-14(22)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWKPASJGKUELD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling and subsequent fluorination.

Imidazole Synthesis: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Pyrimidine Synthesis: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Coupling Reaction: The imidazole and pyrimidine intermediates are then coupled using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted imidazole or pyrimidine derivatives.

Scientific Research Applications

2-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound’s closest analogs include benzamide derivatives with modifications to the pyrimidine substituents, aromatic rings, or linker regions. Key examples from the literature are summarized below:

Table 1: Structural and Activity Comparison of Selected Analogs

Impact of Substituents on Activity and Selectivity

- Pyrimidine-Imidazole Core : The target compound’s 2-methylimidazole-pyrimidine motif is critical for kinase inhibition, as seen in CCG258205 and related GPCR kinase 2 inhibitors. The imidazole nitrogen likely participates in hydrogen bonding with kinase active sites .

- Fluorine Substitution : The 2-fluoro group on the benzamide enhances metabolic stability and hydrophobic interactions, a feature shared with D807’s trifluoromethyl group .

- Heterocyclic Appendages: Compounds like filapixant replace the imidazole with morpholine and thiazole, shifting the target profile to purinoreceptors . Similarly, triazole-thiazole derivatives (e.g., 9c) exhibit distinct binding modes for carbohydrate-active enzymes .

Target Selectivity and Therapeutic Potential

- Kinase vs. Receptor Targeting: While the target compound and CCG258-series focus on kinases, filapixant’s purinoreceptor antagonism underscores how minor structural changes redirect therapeutic applications .

Biological Activity

2-Fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies highlighting its application in medicinal chemistry.

The compound has the following chemical properties:

- Molecular Formula : C₁₅H₁₂FN₅O

- Molecular Weight : 297.29 g/mol

- CAS Number : 1421483-53-5

The biological activity of the compound is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in various signaling pathways. The presence of the imidazole and pyrimidine moieties suggests potential interactions with kinases and other proteins critical for cellular processes.

Biological Activity Overview

The biological activities of 2-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits selective cytotoxicity against various cancer cell lines. |

| Antimicrobial Activity | Demonstrates effectiveness against certain bacterial strains. |

| Enzyme Inhibition | Potentially inhibits specific protein kinases, affecting cell proliferation. |

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. For instance, it was tested against several cancer cell lines, including K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), and MCF-7 (breast adenocarcinoma). The results indicated a dose-dependent inhibition of cell proliferation.

Case Study: Anticancer Efficacy

A study evaluated the IC₅₀ values of 2-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide across different cancer lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| K562 | < 1 |

| HL-60 | 0.5 |

| MCF-7 | 0.8 |

These results suggest that the compound has a potent inhibitory effect on cancer cell growth.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

The data indicates that the compound could serve as a potential lead for developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been a focus of research. It was observed to inhibit certain protein kinases involved in tumor progression, which could be leveraged for therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.